

Measuring LNP Encapsulation Efficiency of L-369 Formulations

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Compound of Interest

Compound Name: L-369

Cat. No.: B15575614

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA. A critical quality attribute (CQA) for LNP-based drug products is the encapsulation efficiency (EE%), which represents the percentage of the nucleic acid payload successfully enclosed within the nanoparticle.[1][2] Inefficient encapsulation can lead to reduced therapeutic efficacy and potential safety concerns arising from unencapsulated genetic material.[3] **L-369** is a novel ionizable cationic lipid utilized in the formulation of LNPs for nucleic acid delivery.[4][5][6][7] This document provides detailed protocols for determining the encapsulation efficiency of LNP formulations containing the ionizable lipid **L-369**.

The methodologies described herein are established techniques for quantifying unencapsulated and total nucleic acid content, allowing for the precise calculation of encapsulation efficiency. These methods include a widely used fluorescence-based assay (RiboGreen), as well as chromatographic and electrophoretic techniques that offer higher resolution.

Key Methodologies for Encapsulation Efficiency Determination

Several analytical techniques are available to accurately measure the encapsulation efficiency of LNP formulations. The choice of method may depend on factors such as the specific nucleic acid payload, the required throughput, and the level of detail needed for characterization.

- **RiboGreen Assay:** A common and high-throughput method that utilizes a fluorescent dye that selectively binds to nucleic acids.[8] The fluorescence intensity is measured before and after lysis of the LNPs to determine the amount of unencapsulated and total RNA, respectively.[8][9]
- **High-Performance Liquid Chromatography (HPLC):** Techniques such as anion-exchange and ion-pair reversed-phase HPLC can separate and quantify unencapsulated nucleic acids from intact LNPs.[10][11] These methods offer the advantage of providing information about the different species of the nucleic acid payload.[11]
- **Capillary Gel Electrophoresis (CGE):** A high-resolution technique that separates molecules based on their size and charge in a gel matrix-filled capillary.[12][13][14] CGE can accurately quantify the amount of free versus encapsulated nucleic acid and simultaneously provide information on the integrity of the nucleic acid.[13][14]

Data Presentation

The following tables summarize the typical quantitative data obtained from the described experimental protocols for determining the encapsulation efficiency of **L-369** LNPs.

Table 1: RiboGreen Assay Data

Sample	Fluorescence (Intact LNPs)	Fluorescence (Lysed LNPs)	Unencapsulated RNA (µg/mL)	Total RNA (µg/mL)	Encapsulation Efficiency (%)
L-369 LNP Batch 1	150	3000	5	100	95.0
L-369 LNP Batch 2	210	3150	7	105	93.3
L-369 LNP Batch 3	120	2900	4	96.7	95.9
Empty LNP (Control)	30	35	-	-	-

Table 2: HPLC Analysis Data

Sample	Peak Area (Unencapsulated RNA)	Peak Area (Total RNA after Lysis)	Unencapsulated RNA (µg/mL)	Total RNA (µg/mL)	Encapsulation Efficiency (%)
L-369 LNP Batch 1	5,200	1,050,000	4.8	98.1	95.1
L-369 LNP Batch 2	7,500	1,100,000	6.9	102.3	93.3
L-369 LNP Batch 3	4,100	980,000	3.8	91.6	95.8

Table 3: Capillary Gel Electrophoresis Data

Sample	Peak Area (Free RNA)	Peak Area (Total RNA after Lysis)	Free RNA (µg/mL)	Total RNA (µg/mL)	Encapsulati on Efficiency (%)
L-369 LNP Batch 1	250	50,000	5.0	100.0	95.0
L-369 LNP Batch 2	360	52,500	7.2	105.0	93.1
L-369 LNP Batch 3	200	48,000	4.2	96.0	95.6

Experimental Protocols

Protocol 1: RiboGreen Assay for RNA Encapsulation Efficiency

This protocol describes the determination of RNA encapsulation efficiency in **L-369** LNPs using the Quant-iT RiboGreen RNA Assay Kit.

Materials:

- **L-369** LNP samples
- Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent and TE buffer)
- Triton X-100 (10% solution)
- Nuclease-free water
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

- Preparation of Reagents:

- Prepare a 2% Triton X-100 solution in nuclease-free water.
- Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 1:200 in TE buffer. Protect from light.
- Prepare RNA standards of known concentrations using the RNA provided in the kit or a well-characterized RNA standard.
- Sample Preparation:
 - Dilute the **L-369** LNP samples to a suitable concentration within the linear range of the assay.
 - For each sample, prepare two sets of dilutions in triplicate in the 96-well plate:
 - Intact LNPs: Dilute the LNP sample in TE buffer. This measures the unencapsulated RNA.
 - Lysed LNPs: Dilute the LNP sample in a final concentration of 0.5-1% Triton X-100 in TE buffer to lyse the LNPs.[\[8\]](#) This measures the total RNA.
 - Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 containing wells.[\[9\]](#)[\[15\]](#)
- Measurement:
 - Add the RiboGreen working solution to all wells containing standards and samples.
 - Incubate for 5 minutes at room temperature, protected from light.
 - Measure the fluorescence using a microplate reader.
- Calculation of Encapsulation Efficiency:
 - Generate a standard curve by plotting the fluorescence intensity of the RNA standards against their concentrations.

- Determine the concentration of unencapsulated RNA from the fluorescence of the intact LNP samples.
- Determine the total RNA concentration from the fluorescence of the lysed LNP samples.
- Calculate the encapsulation efficiency using the following formula: $EE (\%) = [(Total\ RNA - Unencapsulated\ RNA) / Total\ RNA] \times 100$ ^[1]

Protocol 2: Anion-Exchange HPLC for RNA Encapsulation Efficiency

This protocol outlines a method for determining RNA encapsulation efficiency using anion-exchange high-performance liquid chromatography (AEX-HPLC).

Materials:

- **L-369** LNP samples
- HPLC system with a UV or fluorescence detector
- Anion-exchange column suitable for nucleic acid separation
- Mobile Phase A: 20 mM Tris-HCl, pH 7.4
- Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.4
- Triton X-100 or other suitable detergent for LNP lysis
- RNA standards of known concentration

Procedure:

- Sample Preparation:
 - Unencapsulated RNA: Directly inject a diluted aliquot of the **L-369** LNP sample into the HPLC system.

- Total RNA: Lyse the **L-369** LNPs by incubating a diluted aliquot with a final concentration of 0.5-1% Triton X-100 for 15 minutes at room temperature. Inject the lysed sample.
- HPLC Method:
 - Equilibrate the column with Mobile Phase A.
 - Inject the sample.
 - Run a linear gradient from Mobile Phase A to Mobile Phase B to elute the bound RNA.
 - Monitor the absorbance at 260 nm or fluorescence if a labeled RNA is used.
- Data Analysis:
 - Generate a standard curve by injecting known concentrations of the RNA standard and plotting the peak area against concentration.
 - Determine the concentration of unencapsulated RNA from the chromatogram of the intact LNP sample.
 - Determine the total RNA concentration from the chromatogram of the lysed LNP sample.
 - Calculate the encapsulation efficiency using the formula provided in Protocol 1.

Protocol 3: Capillary Gel Electrophoresis for RNA Encapsulation Efficiency

This protocol provides a high-resolution method for determining RNA encapsulation efficiency and integrity using capillary gel electrophoresis (CGE).

Materials:

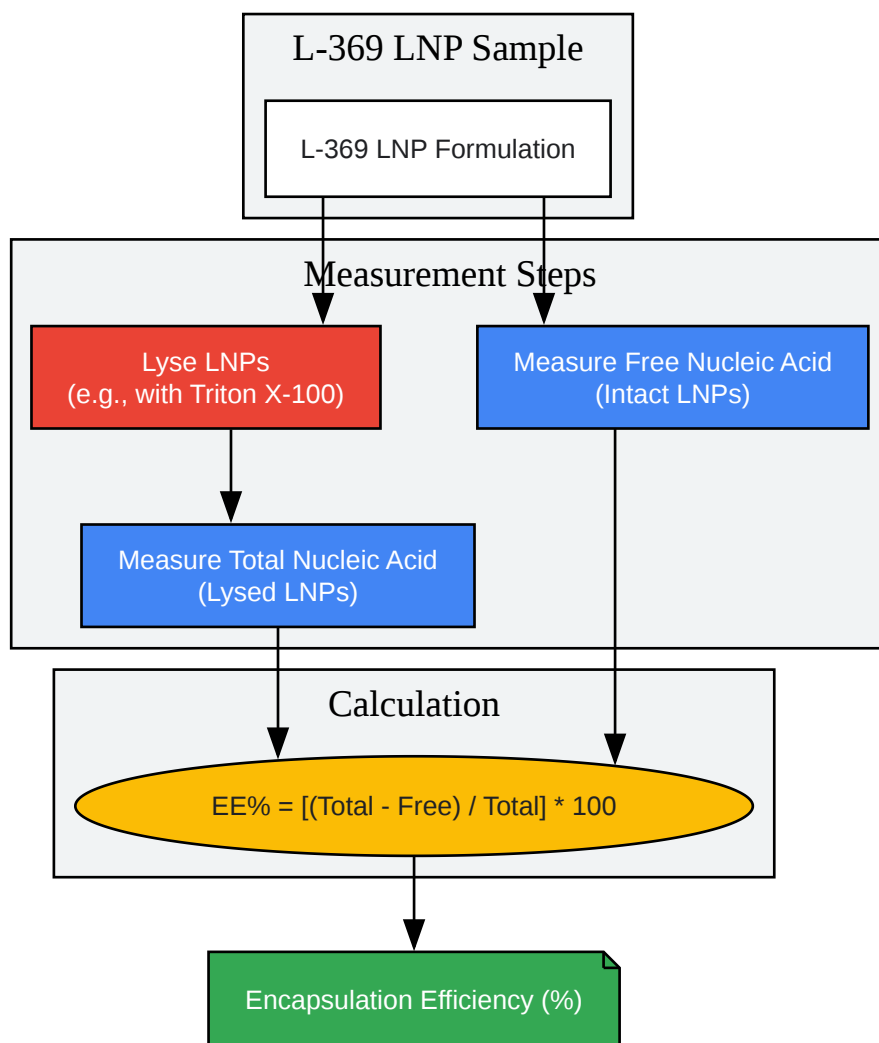
- **L-369** LNP samples
- Capillary electrophoresis system with a laser-induced fluorescence (LIF) detector
- Gel-filled capillary for RNA analysis

- RNA intercalating dye (e.g., SYBR Green)
- Detergent for LNP lysis (e.g., Triton X-100)
- RNA standards of known concentration and integrity

Procedure:

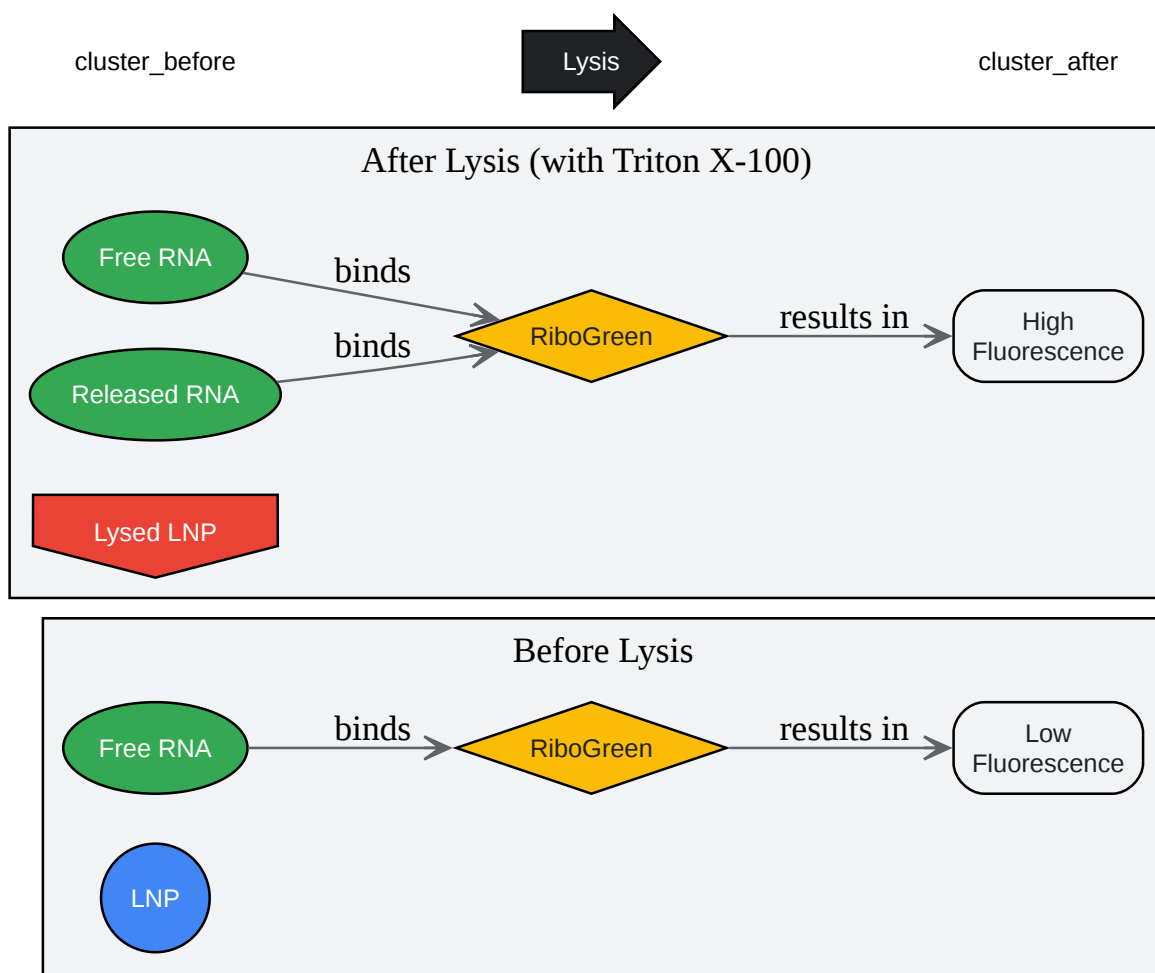
- Sample Preparation:
 - Free RNA: Dilute the **L-369** LNP sample in an appropriate running buffer containing the RNA intercalating dye.
 - Total RNA: Lyse the **L-369** LNPs by incubating a diluted aliquot with a suitable detergent. Then, dilute the lysed sample in the running buffer containing the intercalating dye.
- CGE Method:
 - Condition the capillary according to the manufacturer's instructions.
 - Inject the sample using pressure or voltage.
 - Apply the separation voltage.
 - Detect the migrating RNA-dye complexes using the LIF detector.
- Data Analysis:
 - Create a calibration curve by running RNA standards of known concentrations and plotting the peak area against concentration.
 - Quantify the amount of free RNA in the untreated LNP sample.[\[12\]](#)
 - Quantify the total amount of RNA in the detergent-treated LNP sample.[\[12\]](#)
 - Calculate the encapsulation efficiency by subtracting the free RNA from the total RNA to get the encapsulated amount, then dividing the encapsulated amount by the total amount and multiplying by 100.[\[12\]](#)[\[14\]](#)

Visualizations



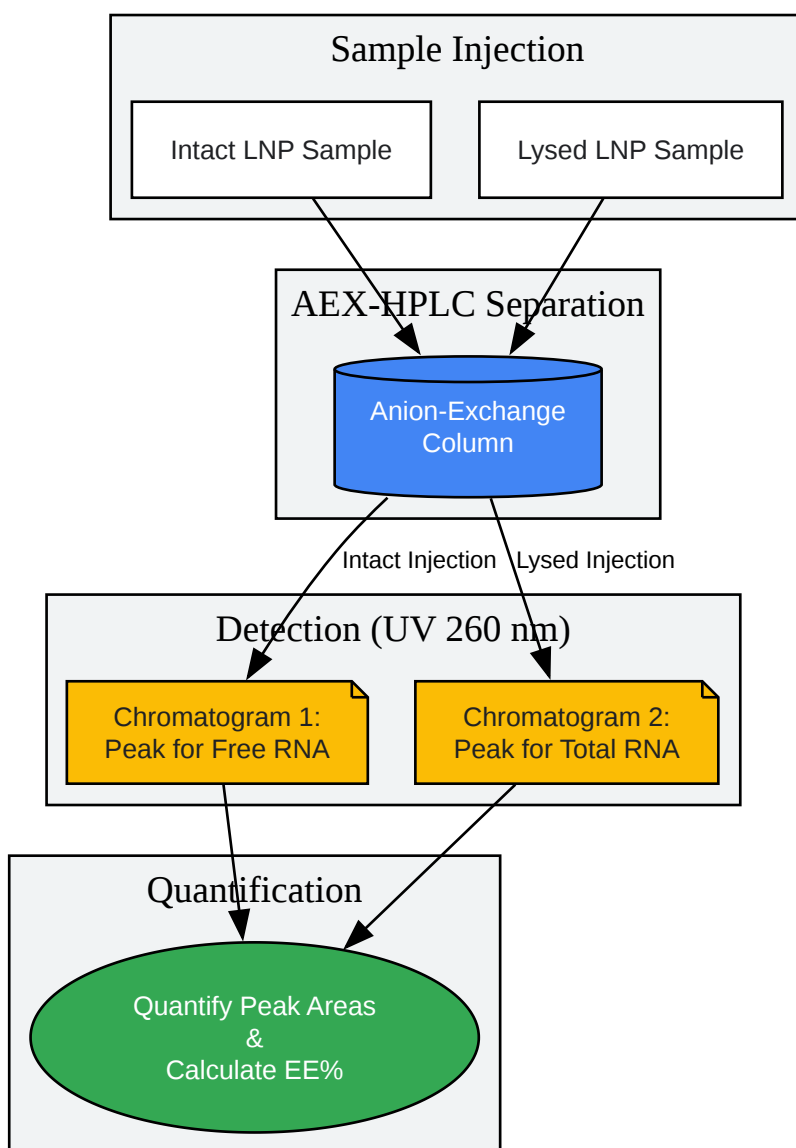
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Caption: General workflow for determining LNP encapsulation efficiency.



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Caption: Principle of the RiboGreen assay for encapsulation efficiency.



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Caption: Workflow for HPLC-based encapsulation efficiency measurement.

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